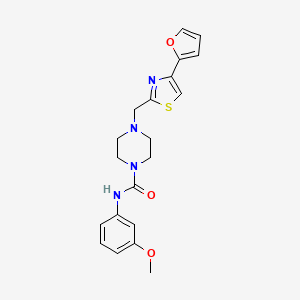

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-16-5-2-4-15(12-16)21-20(25)24-9-7-23(8-10-24)13-19-22-17(14-28-19)18-6-3-11-27-18/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQNOSFSIZITKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research has indicated that compounds with thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole-containing compounds demonstrated IC50 values in the low micromolar range against cancer cells, suggesting potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | A-431 | 1.98 ± 1.22 |

| This compound | TBD | TBD |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy . The presence of a methoxy group on the phenyl ring appears to contribute positively to the activity.

The mechanism by which This compound exerts its biological effects may involve modulation of specific receptors or enzymes. For instance, thiazole derivatives have been noted for their interactions with various targets, including:

- Bcl-2 Protein Inhibition : Some thiazole compounds have shown to interact with the Bcl-2 protein, leading to apoptosis in cancer cells.

- 5-HT Receptor Agonism : Research into similar compounds has revealed potential agonistic activity at serotonin receptors, which may influence mood and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to the compound :

- Anticancer Activity : A recent study demonstrated that a series of thiazole derivatives exhibited significant cytotoxicity against HT-29 and Jurkat cells, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .

- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and interaction modes of these compounds with target proteins, suggesting that structural modifications can lead to enhanced activity .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. The presence of the furan and thiazole rings in this compound suggests potential activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that compounds with similar structures to 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide may exhibit promising antimicrobial activity, warranting further investigation into their efficacy against resistant strains.

Anticancer Potential

The anticancer properties of this compound have been explored through various studies, particularly focusing on its cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, facilitated by the activation of caspases and disruption of mitochondrial function.

Case Study: Cytotoxic Activity Evaluation

In a study evaluating various piperazine derivatives, this compound was tested against several cancer cell lines, including:

- A549 (lung cancer)

- HT29 (colon cancer)

Results indicated significant cytotoxicity compared to normal cell lines, suggesting selective targeting of malignant cells.

Neuroprotective Effects

Recent studies have suggested that compounds similar to This compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and protect neurons from oxidative stress.

Table 2: Neuroprotective Activity Assessment

| Compound | Model System | Observed Effect |

|---|---|---|

| Compound D | SH-SY5Y cells | Reduced oxidative stress markers |

| Compound E | Primary neurons | Enhanced neuronal survival |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves sequential coupling reactions. For example:

Thiazole Formation : React 4-(furan-2-yl)thiazole-2-carbaldehyde with a methylating agent (e.g., NaBH4 in methanol) to introduce the methyl group at the thiazole-2-position .

Piperazine Coupling : Use nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the piperazine-carboxamide moiety to the 3-methoxyphenyl group .

Final Assembly : Combine intermediates via reductive amination or Suzuki-Miyaura cross-coupling, optimizing conditions (e.g., K₂CO₃ in acetonitrile, reflux) .

- Characterization : Confirm purity (>95%) via HPLC and structural identity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting instability in strongly acidic (pH < 3) or basic (pH > 10) conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for piperazine derivatives) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Methodology :

- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (IC₅₀ values < 10 µM suggest therapeutic potential) .

- Receptor Binding : Perform radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D3 receptors) due to structural similarity to known modulators .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact solubility and target affinity?

- Methodology :

- SAR Studies : Synthesize analogs replacing the furan-2-yl group with thiophene or pyridine. Compare logP values (e.g., shake-flask method) and aqueous solubility (UV-Vis spectroscopy). Thiophene analogs often show higher lipophilicity but reduced CNS penetration .

- Docking Simulations : Use AutoDock Vina to model interactions with targets like topoisomerase I. For example, the methoxyphenyl group may form hydrogen bonds with Arg364, while the thiazole ring engages in π-π stacking .

Q. How can contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be resolved?

- Methodology :

- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers).

- Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted piperazine precursors) that may interfere with activity .

- Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .

Q. What strategies are effective for identifying the compound’s primary biological targets?

- Methodology :

- Chemoproteomics : Use immobilized compound beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., kinases or GPCRs) .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cell lines to identify synthetic lethal interactions, highlighting pathways dependent on the compound .

Q. How can metabolic pathways and major metabolites be characterized?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.